Superior COX-2 Selectivity vs. Indomethacin and Celecoxib
In a comparative evaluation of 4-fluorobenzamide derivatives, the 4-chlorophenyl analogue (compound 4b, structurally corresponding to N-(4-chlorophenyl)-4-fluorobenzamide) demonstrated a COX-2 selectivity index of 5.75, surpassing both the reference NSAID indomethacin (selectivity index = 0.27) and the selective COX-2 inhibitor celecoxib (selectivity index = 4.55). This translates to a 21.3-fold improvement in selectivity over indomethacin and a 1.26-fold enhancement over celecoxib [1].
| Evidence Dimension | COX-2 selectivity index (ratio of COX-2 IC50 to COX-1 IC50) |
|---|---|
| Target Compound Data | 5.75 |
| Comparator Or Baseline | Indomethacin: 0.27; Celecoxib: 4.55 |
| Quantified Difference | 21.3× higher than indomethacin; 1.26× higher than celecoxib |
| Conditions | In vitro enzyme inhibition assay; selectivity index calculated as COX-2 IC50 / COX-1 IC50 |
Why This Matters
For procurement in anti-inflammatory drug discovery, this compound provides a validated scaffold with COX-2 selectivity exceeding that of the clinically approved selective inhibitor celecoxib, enabling the development of safer NSAIDs with reduced gastrointestinal toxicity.
- [1] Halim, P. A., Georgey, H. H., George, M. Y., El Kerdawy, A. M., & Said, M. F. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 116, 105359. View Source
